molecular formula C12H10F6N2O4 B2410874 N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide CAS No. 338394-06-2

N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide

Cat. No.: B2410874
CAS No.: 338394-06-2
M. Wt: 360.212
InChI Key: SGNODDPQRZGBJQ-UHFFFAOYSA-N
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Description

N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydroxyimino group, a trifluoroethoxy group, and a benzenecarboxamide moiety, making it a subject of interest in chemical research and industrial applications.

Properties

IUPAC Name

N-[(E)-hydroxyiminomethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F6N2O4/c13-11(14,15)4-23-7-1-2-9(24-5-12(16,17)18)8(3-7)10(21)19-6-20-22/h1-3,6,22H,4-5H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNODDPQRZGBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NC=NO)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)N/C=N/O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide typically involves a multi-step process. One common method includes the condensation of a suitable aldehyde with hydroxylamine to form the hydroxyimino group. This is followed by the introduction of the trifluoroethoxy groups through nucleophilic substitution reactions. The final step involves the formation of the benzenecarboxamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: The trifluoroethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitroso, nitro, amine, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with anti-inflammatory or anticancer properties.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with proteins, affecting their structure and function. The trifluoroethoxy groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially disrupting cellular processes. The benzenecarboxamide moiety can interact with various enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(hydroxyimino)propanoic acid
  • 4-hydroxy-2-quinolone
  • Methyl 2-hydroxyimino-3-phenyl-propionate

Uniqueness

N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide stands out due to its combination of hydroxyimino, trifluoroethoxy, and benzenecarboxamide groups. This unique structure imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its trifluoroethoxy groups, in particular, enhance its stability and reactivity compared to similar compounds.

Biological Activity

N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide, with the CAS number 338394-06-2, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and antiproliferative effects, based on various research studies and findings.

Chemical Structure and Properties

The chemical formula of this compound is C12H10F6N2O4C_{12}H_{10}F_6N_2O_4. The compound features a hydroxyimino group attached to a benzenecarboxamide backbone with two trifluoroethoxy substituents. This unique structure may contribute to its biological properties.

PropertyValue
Molecular Weight360.21 g/mol
Purity>90%
Melting Point90-91 °C
Boiling Point283.7 °C

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of hydroxyimino compounds have been shown to inhibit the growth of various pathogens. Although specific data on this compound is limited, its structural analogs suggest potential effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

Antiproliferative Effects

Research into related compounds has demonstrated antiproliferative activity against cancer cell lines. For example, studies on phenolic compounds have shown that certain derivatives can inhibit the proliferation of human cancer cell lines like HeLa and A549. The mechanism often involves the induction of apoptosis or cell cycle arrest, which could be a pathway explored for this compound.

Case Studies and Research Findings

  • Study on Antimicrobial Properties : In a comparative study of various hydroxyimino derivatives, it was found that certain substitutions significantly enhanced antibacterial activity against MRSA strains. While specific data on this compound were not reported, the trend suggests potential efficacy in this area .
  • Antiproliferative Activity : A study focusing on similar benzenecarboxamide derivatives reported IC50 values in the range of 100-300 µg/mL against cancer cell lines. This indicates that this compound could be investigated further for its potential as an anticancer agent .

In Silico Studies

In silico modeling has become a crucial tool in predicting the biological activity of new compounds. Computational studies suggest that this compound may interact favorably with key biological targets involved in bacterial virulence and cancer proliferation pathways.

Q & A

Q. What are the optimal synthetic routes for N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide?

The synthesis of this compound can be adapted from methods used for structurally related antiarrhythmic agents like Flecainide. A plausible route involves:

Trifluoroethoxylation : Reacting 2,5-dihydroxybenzoic acid derivatives with trifluoroethylating agents (e.g., trifluoroethyl sulfonate) to introduce 2,2,2-trifluoroethoxy groups at positions 2 and 5 .

Amidation : Coupling the resulting 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with hydroxylamine derivatives (e.g., hydroxyiminomethylamine) using carbodiimide-based coupling reagents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane or DMF .

Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires precise control of reaction temperature (0–25°C) and stoichiometric ratios of reagents .

Q. How can the purity and structural integrity of the compound be validated?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients to assess purity (>98%) .
  • Spectroscopy :
    • 1H/13C NMR : Confirm the presence of hydroxyimino (N–OH) protons (δ 8.5–9.5 ppm) and trifluoroethoxy (–OCF3) groups (δ 4.5–4.7 ppm for –CH2CF3) .
    • LC-MS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]+ or [M–H]–) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and detect polymorphic forms .

Advanced Research Questions

Q. How can process-related impurities be identified and controlled during synthesis?

Key impurities arise from side reactions or incomplete intermediate conversions:

  • Byproduct Formation :
    • N-(Pyridylmethyl) Analogues : Generated if hydroxylamine derivatives react incompletely, leading to cross-coupling with pyridine-based contaminants (e.g., N-(2-pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide) .
    • In-Situ Intermediates : Unreacted 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid or methyl esters may persist if coupling steps are suboptimal .
  • Mitigation Strategies :
    • In-Process Controls : Monitor reactions via TLC or inline FTIR to detect early deviations.
    • Purification : Use preparative HPLC or fractional crystallization to remove impurities. For example, impurities with higher polarity can be separated using methanol/water gradients .

Q. What mechanistic insights explain the formation of hydroxyimino vs. amine-based byproducts?

The hydroxyimino group (–N–OH) is susceptible to reduction or oxidation under specific conditions:

  • Reductive Pathways : Exposure to hydrogenation catalysts (e.g., Pd/C) may reduce –N–OH to –NH2, forming N-(aminomethyl) derivatives. This is analogous to Flecainide’s synthesis, where pyridine rings are hydrogenated to piperidines .
  • Oxidative Degradation : Under acidic or oxidative conditions (e.g., H2O2), the hydroxyimino group may convert to nitro (–NO2) or carbonyl (–C=O) groups, detectable via LC-MS/MS .
  • Kinetic Studies : Vary reaction pH and temperature to map degradation pathways. For instance, basic conditions (pH >9) accelerate hydrolysis of the hydroxyimino moiety .

Q. How does the compound interact with biological targets, and what assays are suitable for activity screening?

While direct data on this compound is limited, its structural features suggest potential interactions with ion channels or enzymes:

  • Electrophysiological Assays : Patch-clamp studies to assess blockade of cardiac sodium channels (Nav1.5), a target of Flecainide .
  • Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP2D6) using fluorogenic substrates to evaluate metabolic stability .
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for serum albumin or receptor models .

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